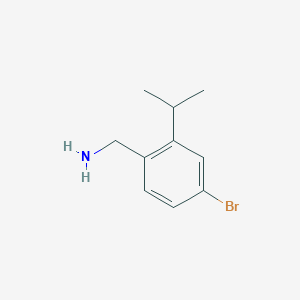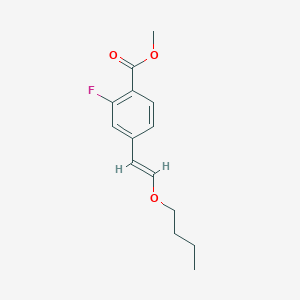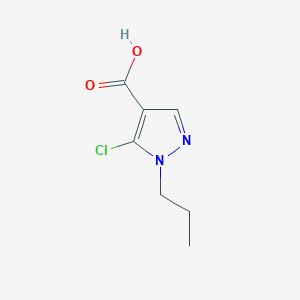
5-chloro-1-propyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
5-chloro-1-propyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole, which is a five-membered heterocycle and a class of compounds particularly useful in organic synthesis . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Synthesis Analysis
Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . For instance, a series of 4-substituted 1H-pyrazole-5-carboxylates was prepared from the cyclocondensation reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine .Molecular Structure Analysis
The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . The molecular structure of 5-chloro-1-propyl-1H-pyrazole-4-carboxylic acid is not explicitly mentioned in the search results.Chemical Reactions Analysis
Pyrazoles undergo a variety of chemical reactions. For example, a radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .Applications De Recherche Scientifique
Synthesis and Characterization
- A study explored the synthesis and characterization of new 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, which are derivatives of 5-chloro-1-propyl-1H-pyrazole-4-carboxylic acid. These compounds were evaluated using various spectroscopic methods and their molecular docking studies were carried out to predict interactions with the target protein EGFR (Reddy et al., 2022).
Structural and Spectral Investigations
- Research focused on the combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives. This included structural characterization using NMR, FT-IR spectroscopy, and theoretical calculations for electronic transitions within the molecule (Viveka et al., 2016).
Computational Studies
- A computational study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs was conducted. This included the use of X-ray diffraction and DFT calculations to understand the molecular structure and properties of these compounds (Shen et al., 2012).
Functionalization Reactions
- A study reported the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid, which is closely related to 5-chloro-1-propyl-1H-pyrazole-4-carboxylic acid, to understand its reaction mechanisms and potential applications (Yıldırım et al., 2005).
Optical Applications
- Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates were synthesized and characterized for their potential as nonlinear optical materials, showing promising applications in optical limiting (Chandrakantha et al., 2013).
Safety and Hazards
While specific safety and hazard information for 5-chloro-1-propyl-1H-pyrazole-4-carboxylic acid is not available, general precautions for handling similar compounds include avoiding prolonged or frequent contact, avoiding inhalation of dust or solution, and storing in a sealed container away from oxidizing agents and strong acids or bases .
Propriétés
IUPAC Name |
5-chloro-1-propylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-2-3-10-6(8)5(4-9-10)7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAOETLXSIRKSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-propyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



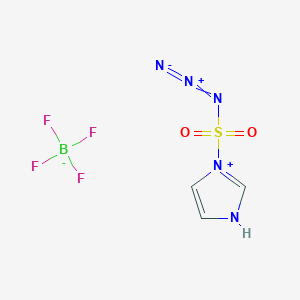
![(2S)-3-(2-Carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1383522.png)
![2-Azaspiro[3.3]heptan-6-one trifluoroacetate](/img/structure/B1383523.png)

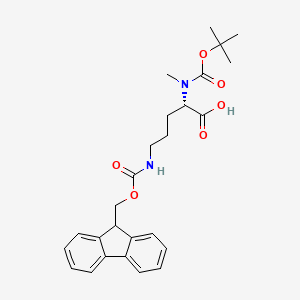

![4-(Bicyclo[1.1.1]pentan-1-yl)aniline](/img/structure/B1383530.png)
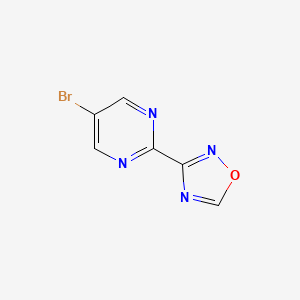
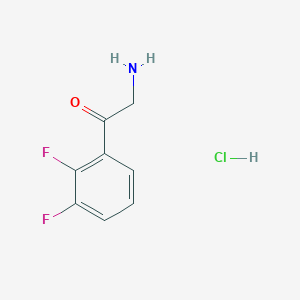
![3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1383534.png)

